methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate
Description
Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate is a synthetic small molecule featuring a chromen-4-one (coumarin derivative) core substituted with methoxy and methyl groups at positions 7 and 2, respectively. The chromenone moiety is linked via an ether-oxygen to a benzamide group, which is further connected to a methyl benzoate ester (Figure 1).
Properties
IUPAC Name |
methyl 2-[[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-15-24(23(28)20-13-12-18(31-2)14-22(20)33-15)34-17-10-8-16(9-11-17)25(29)27-21-7-5-4-6-19(21)26(30)32-3/h4-14H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLJZIYVDWZQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate, with the CAS number 951985-04-9, is a synthetic compound notable for its potential biological activities. This compound belongs to the class of benzamides and features a chromen-4-one core structure, which is often associated with various therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H21NO7, with a molecular weight of 459.4 g/mol. The structure includes a chromenone moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H21NO7 |
| Molecular Weight | 459.4 g/mol |
| CAS Number | 951985-04-9 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
-
Bacterial Activity :
- The compound demonstrated bactericidal effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus .
- It was found to inhibit biofilm formation effectively, reducing biofilm mass by up to 90% in certain strains .
- Fungal Activity :
- Mechanism of Action :
Case Studies
Several studies have investigated the biological activity of similar compounds within the same chemical class:
-
Study on Biofilm Inhibition :
- A study evaluated the efficacy of methyl 2-(4-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate in inhibiting biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation compared to control groups .
- Comparative Analysis :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include chromenone derivatives and benzamido-benzoate esters described in the literature. Key comparisons are outlined below:
Key Observations:
- Chromenone vs. Quinoline Cores: The target compound’s chromenone core differs from the quinoline-based derivatives (C1–C7) in electronic and steric profiles. Chromenones exhibit strong UV absorption and fluorescence, whereas quinolines are more rigid and often used in metal coordination studies .
- Conversely, trifluoromethoxy substituents (as in 3m ) reduce electron density, increasing metabolic stability.
- Ester Functionality : The methyl benzoate ester in the target compound is a common feature in prodrugs, as seen in tribenuron-methyl (a sulfonylurea herbicide) and imazamethabenz-methyl (a pesticide) . Hydrolysis of this ester could modulate bioavailability, similar to deprotection steps described for HDAC ligands .
Physicochemical Properties
- Melting Points and Purity : While direct data for the target compound are unavailable, analogues like 3j (mp 153°C, 98.8% purity ) and C1–C7 (yellow/white solids ) suggest that the target is likely a crystalline solid with a melting point >150°C.
- Synthetic Yield: The target compound’s synthesis may align with moderate yields (e.g., 45–79%) observed for benzamido-benzoates , depending on the complexity of chromenone functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
